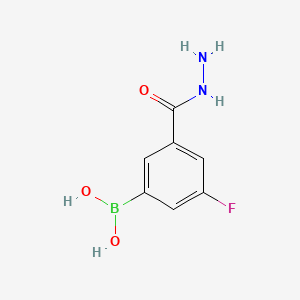

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBZQIYJKSUQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675138 | |

| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-73-6 | |

| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable bifunctional building block for researchers in drug discovery and chemical biology. The molecule's unique structure, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling and a hydrazide group for conjugation chemistry, makes it a versatile tool for creating complex molecular architectures and bioconjugates.

Our approach is grounded in a robust and logical two-stage synthetic strategy. We will first construct the stable aryl hydrazide core from a commercially available precursor, followed by a palladium-catalyzed borylation to install the boronic acid functionality. This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Synthetic Strategy and Retrosynthetic Analysis

The most logical approach to constructing the target molecule is to first establish the synthetically robust amide-like hydrazide linkage and then introduce the more sensitive boronic acid group. A retrosynthetic analysis reveals a clear pathway starting from 3-bromo-5-fluorobenzoic acid.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a two-step forward synthesis:

-

Hydrazide Formation: Conversion of 3-bromo-5-fluorobenzoic acid into 3-bromo-5-fluorobenzohydrazide.

-

Borylation: Palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent to install the boronic acid functionality.[1][2][3]

Experimental Protocol: Step-by-Step Synthesis

Module 1: Synthesis of 3-Bromo-5-fluorobenzohydrazide (Intermediate)

This module covers the conversion of a carboxylic acid to a hydrazide via a reactive acyl chloride intermediate.

The initial step involves activating the carboxylic acid by converting it to an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[4][5]

Reaction Scheme: C₇H₄BrFO₂ (3-bromo-5-fluorobenzoic acid) + SOCl₂ → C₇H₃BrClFO (3-bromo-5-fluorobenzoyl chloride) + SO₂ (g) + HCl (g)

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 | (User Defined) |

| Thionyl chloride (SOCl₂) | 118.97 | ~3.0 | (Calculated) |

| Anhydrous Toluene | - | Solvent | (User Defined) |

Detailed Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add 3-bromo-5-fluorobenzoic acid.

-

Reagent Addition: Under a fume hood, add anhydrous toluene followed by the dropwise addition of thionyl chloride (2-3 equivalents). The reaction can be run neat, but a solvent helps control the reaction rate.

-

Reaction Execution: Gently heat the mixture to reflux (approximately 80°C). The progress of the reaction can be visually monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.[5]

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene via distillation under reduced pressure. The crude 3-bromo-5-fluorobenzoyl chloride is a high-boiling liquid and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

The acyl chloride is a highly reactive electrophile that readily reacts with the nucleophilic nitrogen of hydrazine.[6] A critical aspect of this protocol is the use of a large excess of hydrazine hydrate to minimize the formation of the undesired 1,2-diacylhydrazine byproduct.[7][8]

Reaction Scheme: C₇H₃BrClFO + N₂H₄·H₂O → C₇H₆BrFN₂O (3-bromo-5-fluorobenzohydrazide) + HCl

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-Bromo-5-fluorobenzoyl chloride | 237.45 | 1.0 | (From Part A) |

| Hydrazine hydrate (~64% N₂H₄) | 50.06 | ~5.0 | (Calculated) |

| Diethyl Ether (or CH₂Cl₂) | - | Solvent | (User Defined) |

Detailed Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add a large excess of hydrazine hydrate (at least 5 equivalents) to the chosen solvent (e.g., diethyl ether). Cool the mixture in an ice bath to 0°C.

-

Reagent Addition: Dissolve the crude 3-bromo-5-fluorobenzoyl chloride from the previous step in the same solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold, vigorously stirred hydrazine solution. Maintaining a low temperature is crucial to control the reaction's exothermicity and selectivity.[6]

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Quench the reaction by slowly adding cold water. The product, being a solid, will often precipitate. Collect the solid by vacuum filtration, wash it with cold water to remove excess hydrazine salts, and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Module 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond from an aryl halide.[1][2] It exhibits excellent functional group tolerance, making it ideal for late-stage functionalization on a molecule that already contains a hydrazide group.[3][9]

Catalytic Cycle Overview

Caption: Simplified catalytic cycle for the Miyaura borylation.

Detailed Protocol:

Reaction Scheme: C₇H₆BrFN₂O + B₂pin₂ --(Pd Catalyst, Base)--> C₁₃H₁₆BFN₂O₃ (Pinacol Ester) → C₇H₇BFN₂O₃ (this compound)

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-Bromo-5-fluorobenzohydrazide | 233.04 | 1.0 | (User Defined) |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 - 1.5 | (Calculated) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | (Calculated) |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | (Calculated) |

| Anhydrous 1,4-Dioxane | - | Solvent | (User Defined) |

Detailed Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-fluorobenzohydrazide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Degassing: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) at least three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Hydrolysis:

-

The crude product is the pinacol ester of the target boronic acid. Purification of boronic esters on standard silica gel can be challenging due to decomposition.[10][11] If chromatography is necessary, consider using silica gel treated with boric acid or neutral alumina.[11][12]

-

To obtain the free boronic acid, the crude pinacol ester can be dissolved in a solvent mixture like acetone/water and treated with an acid (e.g., 1M HCl) or a reagent like sodium periodate (NaIO₄) followed by an acidic workup.[13]

-

Alternatively, a common purification method for boronic acids involves dissolving the crude material in a solvent like diethyl ether and performing a liquid-liquid extraction with an aqueous base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then separated, washed with ether to remove non-acidic impurities, and then re-acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.[12][14]

-

Safety and Handling

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and face shield.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[15] Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

-

Palladium Catalysts: Heavy metals with associated toxicity. Avoid inhalation of powders.

-

Solvents: Use anhydrous and degassed solvents where specified to ensure reaction efficiency and safety.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 1374–1381. [Link]

-

Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]

-

Wang, D., & Dekeyser, J. D. (2018). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 20(15), 4652–4655. [Link]

-

Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. (n.d.). WordPress. Retrieved from [Link]

-

Propanoic acid, 2,2-dimethyl-, hydrazide. (2007). Organic Syntheses, 84, 325. [Link]

-

Hitosugi, S., Nogi, K., & Yorimitsu, H. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3353–3357. [Link]

-

Busacca, C. A., Fandrick, D. R., & Senanayake, C. H. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 886–890. [Link]

- Processes for making hydrazides. (2012).

-

A facile one pot synthesis of 5-substituted-1, 3, 4-oxadiazole-2-ones by the cyclisation of hydrazides using atmospheric carbon dioxide. (n.d.). RSC Advances. [Link]

- Process for purification of boronic acid and its derivatives. (2008).

-

Bredihhin, A., & Mäeorg, U. (2006). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry, 55(2), 74-80. [Link]

-

Hydrazine - Wikipedia. (n.d.). [Link]

-

How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

-

Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. (2018). ResearchGate. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2020). ResearchGate. [Link]

-

Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. (n.d.). PrepChem.com. [Link]

- Preparation method of arylboronic acid compound. (2014).

-

Vantourout, J. C., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. ACS Catalysis, 2(9), 1845–1849. [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Kanichar, M., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. Bioorganic & Medicinal Chemistry, 27(15), 3235–3241. [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 7. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. Hydrazine - Wikipedia [en.wikipedia.org]

physicochemical properties of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid

Abstract: this compound (CAS: 1217500-73-6) is a specialized bifunctional building block with significant potential in medicinal chemistry and drug discovery. Its unique architecture, combining a fluorinated phenylboronic acid motif with a reactive hydrazinecarbonyl handle, offers a versatile platform for constructing complex molecular entities through orthogonal chemical strategies. This guide provides a comprehensive overview of its structural characteristics, predicted physicochemical properties, and detailed experimental protocols for its empirical characterization. We delve into the causality behind analytical method selection, offering field-proven insights for researchers engaged in the synthesis and application of novel boronic acid derivatives. The methodologies described herein are designed to establish a robust, self-validating framework for assessing the identity, purity, solubility, acidity, and stability of this and related compounds, ensuring data integrity and reproducibility in research and development settings.

Introduction: A Strategic Building Block in Modern Drug Discovery

Boronic acids and their derivatives are cornerstones of modern synthetic and medicinal chemistry.[1] Their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have cemented their role as indispensable tools for creating carbon-carbon bonds.[2][3] The strategic incorporation of a boronic acid moiety into a molecule is a key step in the synthesis of numerous approved drugs, including the proteasome inhibitor bortezomib.[4][5]

The Influence of Fluorine and Hydrazinecarbonyl Substituents

The subject of this guide, this compound, is distinguished by two key functional groups that significantly influence its chemical behavior and utility:

-

3-Fluoro Substituent: The placement of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The high electronegativity of fluorine can increase the Lewis acidity of the boronic acid, which can be crucial for its reactivity and interactions with biological targets.[6][7] Furthermore, fluorine substitution often enhances metabolic stability and can improve pharmacokinetic profiles.[2]

-

5-Hydrazinecarbonyl (Hydrazide) Substituent: This functional group provides a reactive handle for a variety of chemical transformations, distinct from the reactivity of the boronic acid. It can readily react with aldehydes and ketones to form stable hydrazones, or participate in other coupling reactions, making it an ideal anchor point for derivatization or conjugation to other molecules.

This bifunctional nature allows for a two-pronged synthetic approach, where the boronic acid can be used for core scaffold construction (e.g., via Suzuki coupling) while the hydrazide is reserved for late-stage diversification or bioconjugation.

Chemical Identity

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| CAS Number | 1217500-73-6[8] |

| Molecular Formula | C₇H₈BFO₃N₂ |

| Molecular Weight | 197.97 g/mol |

| Canonical SMILES | B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O |

| InChI Key | Not readily available |

Predicted Physicochemical Profile

While comprehensive experimental data for this specific molecule is not widely published, we can predict its properties based on the extensive literature on related fluorophenylboronic acids.

| Property | Predicted Value / Characteristic | Rationale / Comments |

| Physical Form | Likely a solid at room temperature. | Phenylboronic acids are typically crystalline solids. |

| Melting Point | Requires experimental determination. | Varies widely based on substitution and crystal packing. |

| pKa | Two expected values: pKa₁ ≈ 7.5-8.5 (Boronic Acid), pKa₂ ≈ 3-4 (Hydrazide conjugate acid). | The fluorine atom is electron-withdrawing, increasing the Lewis acidity (lowering the pKa) of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[7][9] Hydrazides are basic and will be protonated under acidic conditions. |

| Solubility | Low solubility in non-polar organic solvents (e.g., hexanes, toluene).[10][11] Moderate to high solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and polar protic solvents (e.g., methanol, ethanol).[10][12] | The polar boronic acid and hydrazinecarbonyl groups dominate solubility. |

| Stability | Prone to dehydration to form a cyclic trimer (boroxine) under anhydrous conditions or upon heating.[13] Susceptible to oxidative degradation.[14] | This is a characteristic equilibrium for boronic acids. |

Experimental Characterization: A Validated Approach

A rigorous and systematic experimental workflow is critical to confirm the identity, purity, and key before its use in further applications.

Caption: Recommended workflow for comprehensive physicochemical characterization.

Identity and Purity Confirmation

Expertise & Experience: The primary challenge with boronic acids is their tendency to form boroxine anhydrides. It is crucial to use analytical techniques that can account for this equilibrium. Liquid chromatography is essential for separating the monomer from potential impurities and oligomers before mass analysis.

Protocol 3.1: HPLC-MS for Identity and Purity Assessment

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO or methanol. Dilute to 10-50 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid helps ensure consistent ionization and peak shape.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV/Vis Diode Array Detector (DAD) at 254 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. In positive mode, expect to see [M+H]⁺. In negative mode, expect [M-H]⁻.

-

High-Resolution MS (HRMS): Utilize an Orbitrap or TOF analyzer to obtain an exact mass measurement, confirming the elemental composition to within 5 ppm.[15]

-

-

Data Analysis:

-

Purity: Integrate the peak area of the analyte at 254 nm and express it as a percentage of the total peak area.

-

Identity: Confirm the measured exact mass of the main peak matches the theoretical mass of C₇H₈BFO₃N₂.

-

Spectroscopic Verification (NMR)

NMR spectroscopy provides unambiguous structural confirmation.[16]

-

¹H NMR: Expect complex aromatic signals due to fluorine-proton coupling. The hydrazide protons (NH-NH₂) will likely appear as broad singlets, and their chemical shift may be concentration and solvent dependent.

-

¹³C NMR: The carbon attached to the boron will have a characteristic chemical shift. Carbon atoms near the fluorine will show C-F coupling.

-

¹¹B NMR: A single, broad resonance is expected in the range of δ 28-32 ppm, which is typical for arylboronic acids.[17] This is a key diagnostic peak.

-

¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

Solubility Determination

Trustworthiness: A kinetic solubility assay using nephelometry or turbidimetry is a high-throughput method to estimate solubility, which is critical for designing biological assays. The protocol must be validated with compounds of known solubility.

Protocol 3.3: Kinetic Solubility Assay

-

Preparation: Dispense 1 µL of a 10 mM DMSO stock solution of the compound into a 96-well microplate.

-

Assay: Add 199 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a final concentration of 50 µM. Mix vigorously for 10-15 minutes.

-

Measurement: Read the turbidity of the solution using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Standard Curve: Generate a standard curve using serial dilutions of a precipitated standard to correlate the turbidity reading to the concentration of insoluble material.

-

Calculation: The soluble concentration is the initial concentration minus the measured insoluble concentration.

Acidity (pKa) Determination

Expertise & Experience: The boronic acid functional group is a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species. Its pKa reflects this equilibrium. The presence of the electron-withdrawing fluorine atom meta to the boronic acid is expected to lower its pKa relative to unsubstituted phenylboronic acid.[7]

Protocol 3.4: Potentiometric Titration for pKa Measurement

-

Solution Preparation: Prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility across the pH range.

-

Titration: Under an inert atmosphere (N₂) to exclude CO₂, titrate the solution with a standardized solution of 0.1 M NaOH.

-

Data Acquisition: Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, corresponding to the pH at the half-equivalence point. Multiple equivalence points may be observed due to the different acidic/basic groups.

Reactivity and Synthetic Applications

The dual functionality of this reagent is its most powerful feature, enabling orthogonal synthetic strategies.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound|å æçå°H5 [klamar-reagent.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID (2377610-20-1) for sale [vulcanchem.com]

- 14. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 15. mdpi.com [mdpi.com]

- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Fluorinated Phenylboronic Acids in Drug Discovery: From Rational Design to Clinical Application

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] When this strategy is combined with the versatile boronic acid moiety, a class of compounds with exceptional potential emerges: fluorinated phenylboronic acids. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these compounds. We will dissect the causal relationship between fluorination and the unique properties of phenylboronic acids, including their enhanced Lewis acidity and stability. Furthermore, this guide details their synthesis, examines their critical applications as enzyme inhibitors and next-generation PET imaging agents, and provides field-proven experimental protocols to bridge theory with practice.

The Strategic Convergence of Fluorine and Boron in Medicinal Chemistry

The rationale for designing fluorinated phenylboronic acids stems from the synergistic benefits of combining two of medicinal chemistry's most impactful functional groups.

The "Fluorine Factor": A Paradigm in Drug Design

Fluorine's role in drug discovery is transformative. Its introduction into a molecular scaffold can profoundly influence key drug-like properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] The primary drivers for this "fluorine effect" are:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[5] Replacing a metabolically labile hydrogen atom with fluorine can block "soft spots" and significantly extend a drug's half-life.

-

Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and penetration of the central nervous system.[6][7][8]

-

pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state at physiological pH and thereby affecting its target engagement and solubility.[8]

-

Binding Affinity: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including electrostatic and hydrophobic interactions, which can enhance binding affinity and selectivity.[7]

The Boronic Acid Moiety: A Versatile Pharmacophore

Boronic acids are not mere synthetic intermediates; they are highly versatile functional groups in their own right.[9] Their utility in drug design is primarily due to their unique electronic structure. The boron atom possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons. This enables it to form a reversible covalent bond with nucleophilic residues—most notably the hydroxyl group of serine or threonine—in the active site of enzymes.[10][11] This ability to act as a "warhead" has made boronic acids a privileged scaffold for designing potent and selective enzyme inhibitors.[12]

Synergy: The Advantage of Fluorinated Phenylboronic Acids

Merging these two functionalities creates a class of compounds where the whole is greater than the sum of its parts.[13][14] Fluorinating the phenyl ring of a phenylboronic acid directly enhances the Lewis acidity of the boron center.[15][16][17] This increased acidity is crucial for several applications, as it strengthens the interaction with biological nucleophiles and can improve the kinetics and stability of complexes formed in both therapeutic and diagnostic contexts.[17]

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine substituents dramatically alters the fundamental chemical properties of phenylboronic acids, with Lewis acidity being the most significantly affected parameter.[13]

Lewis Acidity and pKa Modulation

Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction is described by the pKa. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[17] The introduction of electron-withdrawing fluorine atoms to the phenyl ring stabilizes the resulting negative charge on the boronate anion, shifting the equilibrium towards the boronate form and thus lowering the pKa (increasing acidity).[17]

The extent of this effect is highly dependent on the number and position of the fluorine substituents.[17]

-

Para-substitution: Has the least impact due to the partial compensation of the strong inductive electron-withdrawing effect by the opposing resonance (π-electron donating) effect of the fluorine atom.[17][18]

-

Meta-substitution: Results in a more significant increase in acidity because the resonance effect is much weaker at this position, allowing the inductive effect to dominate.[17]

-

Ortho-substitution: Often leads to the greatest increase in acidity. This is attributed to the strong inductive effect and the potential formation of an intramolecular hydrogen bond between the boronic acid's hydroxyl proton and the ortho-fluorine, which stabilizes the acid form.[17]

The range of pKa values for fluorinated phenylboronic acids can span from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[15]

Data Summary: Acidity of Fluorinated Phenylboronic Acids

| Compound | Substituent(s) | pKa Value |

| Phenylboronic acid | None | ~8.86[17] |

| 4-Fluorophenylboronic acid | 4-F | 8.77[15] |

| 3-Fluorophenylboronic acid | 3-F | 8.35[19] |

| 2-Fluorophenylboronic acid | 2-F | 8.70 |

| 3,5-Difluorophenylboronic acid | 3,5-F₂ | 7.62[19] |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 8.08[20] |

| 3-(Trifluoromethyl)phenylboronic acid | 3-CF₃ | 7.91[20] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17[15] |

| Note: The pKa of the ortho derivative can be complex due to competing steric and electronic effects.[19]_ |

Hydrolytic Stability and Boroxine Equilibrium

A key characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium that can be influenced by solvent, temperature, and the electronic nature of the substituents on the phenyl ring.[17] The composition of a commercial boronic acid sample is often a mixture of the acid and its boroxine. For fluorine-containing boronic acids, ¹⁹F NMR spectroscopy serves as an excellent tool to determine the equilibrium state in solution, which is a critical consideration for both synthesis and biological assays.[17]

Caption: Equilibrium between a fluorinated phenylboronic acid and its boroxine anhydride.

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of these valuable compounds is well-established, typically involving the reaction of an organometallic intermediate with a boron electrophile.

General Synthetic Approach

One of the most common and reliable methods for synthesizing phenylboronic acids involves the generation of an aryl Grignard or aryllithium reagent, followed by electrophilic trapping with a trialkyl borate ester at low temperatures.[9] Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

Experimental Protocol: Synthesis of (3-(Trifluoromethyl)phenyl)boronic acid

This protocol provides a representative methodology for the synthesis of a fluorinated phenylboronic acid.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF to the flask. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding the Grignard reagent.

Step 2: Borylation

-

In a separate flame-dried flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent from Step 1 to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (3-(trifluoromethyl)phenyl)boronic acid.

Caption: General workflow for the synthesis of a fluorinated phenylboronic acid.

Applications in Drug Discovery

The unique properties of fluorinated phenylboronic acids make them exceptionally well-suited for two high-impact areas of drug discovery: enzyme inhibition and advanced medical imaging.

Enzyme Inhibition

Fluorinated phenylboronic acids are potent inhibitors of several classes of enzymes, particularly serine and threonine proteases, which are implicated in a wide range of diseases from cancer to viral infections.[10][12][21]

The inhibitory mechanism is based on the Lewis acidic boron atom mimicking the transition state of peptide bond hydrolysis. The catalytic serine residue in the enzyme's active site acts as a nucleophile, attacking the electrophilic boron atom. This forms a stable, reversible covalent tetrahedral adduct, effectively locking the enzyme in an inactive state.[10] The enhanced acidity of fluorinated phenylboronic acids strengthens this interaction, often leading to significantly lower inhibition constants (Ki) compared to their non-fluorinated counterparts.[9]

Caption: Inhibition of a serine protease by a fluorinated phenylboronic acid.

In a compelling example, replacing an aniline moiety in the approved HIV drug darunavir with a phenylboronic acid resulted in a 20-fold increase in affinity for HIV-1 protease.[22] X-ray crystallography revealed that the boronic acid group participates in three hydrogen bonds within the active site, more than the amino group it replaced. This highlights the utility of boronic acids in non-covalent recognition, where their hydrogen-bonding capacity can be exploited to achieve extraordinary affinity.[22]

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that provides functional information about biological processes in vivo. It relies on the detection of radiation from a positron-emitting radionuclide, with fluorine-18 (¹⁸F) being the most widely used due to its convenient half-life (109.7 min) and low positron energy.[23][24]

A significant challenge in PET chemistry is the development of mild and efficient methods for incorporating ¹⁸F into complex biomolecules.[24] Arylboronic acids and their esters have emerged as a groundbreaking solution.[25] They can readily "capture" aqueous [¹⁸F]fluoride, the form in which it is produced by a cyclotron, to form highly stable aryl-[¹⁸F]trifluoroborate ([¹⁸F]ArBF₃⁻) salts.[26] This one-step labeling process is often rapid, efficient, and can be performed under mild, aqueous conditions, making it suitable for sensitive biomolecules.[27]

A prime example of this technology is the development of [¹⁸F]-fluoroboronotyrosine ([¹⁸F]-FBY), a boramino acid PET tracer for imaging gliomas.[23] Many brain tumors overexpress the Large Neutral Amino Acid Transporter 1 (LAT-1) to meet their high demand for nutrients. [¹⁸F]-FBY mimics natural amino acids and is taken up by tumor cells via LAT-1.[28] Clinical studies have shown that [¹⁸F]-FBY uptake correlates strongly with tumor grade, providing a clear distinction between low-grade and high-grade gliomas.[23][29] This offers a significant advantage over conventional tracers like [¹⁸F]-FDG, which can show high uptake in normal brain tissue and inflammatory regions.[23]

This protocol is based on advanced methods that provide high radiochemical conversion under mild conditions.[24][30]

Step 1: ¹⁸F-Fluoride Trapping and Elution

-

Aqueous [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge.

-

The trapped [¹⁸F]F⁻ is eluted into a reaction vial using a solution of K₂CO₃ and 18-crown-6 in acetonitrile/water.

-

The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the anhydrous K[¹⁸F]F/K₂CO₃/18-crown-6 complex.

Step 2: Radiofluorination Reaction

-

The dried [¹⁸F]fluoride complex is re-suspended in anhydrous tert-butanol.

-

To this solution, add the arylboronic acid precursor (1.0 eq) and a copper catalyst such as Cu(OTf)₂ or Cu(ONf)₂ (1.2 eq).

-

Seal the reaction vial and heat at 60-80 °C for 20-30 minutes.

Step 3: Purification

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., water/acetonitrile).

-

The desired [¹⁸F]-labeled aryl fluoride is purified from unreacted [¹⁸F]fluoride and precursors using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with ethanol) for in vivo use.

Caption: Workflow for the radiosynthesis of an ¹⁸F-labeled PET tracer.

Conclusion and Future Outlook

Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in the drug discovery arsenal. The strategic introduction of fluorine provides a reliable method to fine-tune the electronic properties of the boronic acid moiety, enhancing its utility as both a therapeutic agent and a diagnostic probe. The ability to modulate Lewis acidity has led to the development of highly potent enzyme inhibitors, while the unique reactivity with fluoride ions has unlocked new, efficient pathways for the synthesis of ¹⁸F-labeled PET tracers.

The future of this field is bright, with ongoing research focused on several key areas:

-

Novel Fluorination Methods: The development of late-stage fluorination techniques will allow for the rapid diversification of complex drug candidates, accelerating structure-activity relationship studies.[31]

-

New Biological Targets: While proteases are a well-established target, the application of fluorinated boronic acids is expanding to other enzyme classes and biological pathways.

-

Theranostics: The chemical similarity between stable therapeutic boronic acids and their ¹⁸F-labeled PET analogues opens the door for theranostic applications, where a single molecular platform can be used for both diagnosis and therapy, paving the way for truly personalized medicine.

As our understanding of the subtle interplay between fluorine, boron, and biological systems deepens, the role of fluorinated phenylboronic acids in developing the next generation of precision medicines and diagnostics is set to expand even further.

References

- Adamczyk-Woźniak, A., Borys, K. M., et al. (2022).

- Wei, H., Wang, L., et al. (n.d.). First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. NIH.

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.

- Mossine, A. V., Brooks, A. F., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine.

- Adamczyk-Woźniak, A., Borys, K. M., et al. (2024).

- Perrin, D. M., Ting, R., Harwig, C. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. UBC Chemistry.

- Ting, R., Adam, M., et al. (2008). Capturing aqueous F-18 fluoride with an arylboronic ester for PET. Journal of Nuclear Medicine.

- Borys, K. M., et al. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..

- Wang, L., et al. (n.d.). A bis-boron boramino acid PET tracer for brain tumor diagnosis. PubMed.

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry.

- Adamczyk-Woźniak, A., Borys, K. M., et al. (2022).

- Georgiou, I., et al. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds.

- Ting, R., et al. (2025). Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice.

- Ting, R., Lo, J., et al. (2008).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Zhang, L., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.

- Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.

- Bernard-Gauthier, V., et al. (2020). Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging. PMC.

- Wei, H., Wang, L., et al. (n.d.).

- Berger, F. (2022). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin.

- Woon, E. C., et al. (2018). Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. PubMed - NIH.

- Wei, H., et al. (n.d.).

- Al-dujaili, A. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org.

- Fernandes, C., et al. (n.d.).

- Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online.

- Purser, S., et al. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).

- Score, J., et al. (n.d.).

- Borys, K. M., et al. (n.d.). Selected boronic acids and their pKa values.

- Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Al-dujaili, A. (2025). Fluorine in drug discovery: Role, design and case studies.

- Silverman, R. B. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.

- Jesus, A. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

- Sharma, R., et al. (2024).

- Koh, M. J., et al. (2025). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds.

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- (2012). Boron Containing Compounds as Protease Inhibitors. Scilit.

- Gillis, E. P., et al. (2025). Applications of Fluorine in Medicinal Chemistry.

- Pal, S., & Girish, Y. R. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scilit.com [scilit.com]

- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 19. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Capturing aqueous F-18 fluoride with an arylboronic ester for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 18F-Boramino acid PET/CT in healthy volunteers and glioma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 18F-Boramino acid PET/CT in healthy volunteers and glioma patients | Semantic Scholar [semanticscholar.org]

- 30. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 31. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis

An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids from Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids and their ester derivatives are foundational pillars in contemporary organic synthesis, largely due to their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's remarkable versatility and functional group tolerance have made it a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

Traditionally, arylboronic acids were synthesized through the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters.[3][4] However, the high reactivity of these organometallic intermediates often limits the functional group compatibility of the reaction, necessitating cumbersome protection and deprotection steps.[5][6] The advent of transition-metal-catalyzed methods, primarily utilizing palladium and more recently copper, has revolutionized the synthesis of arylboronic acids from readily available aryl halides. These methods offer a milder, more functional-group-tolerant, and operationally simpler route to these invaluable synthetic building blocks.[4][5] This guide provides an in-depth exploration of the predominant catalytic methodologies for synthesizing substituted phenylboronic acids from aryl halides, with a focus on the underlying mechanisms, practical experimental considerations, and troubleshooting strategies.

Part 1: The Workhorse of Arylboronic Acid Synthesis: Palladium-Catalyzed Miyaura Borylation

The palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, commonly known as the Miyaura borylation, stands as the most prevalent and well-established method for the synthesis of arylboronic esters.[6][7] This reaction is prized for its broad substrate scope and exceptional functional group tolerance.[6]

The Reaction: A General Overview

The Miyaura borylation involves the coupling of an aryl halide (or pseudohalide, such as a triflate) with a diboron reagent in the presence of a palladium catalyst, a ligand, and a base to form an arylboronic ester.[6][8] The resulting boronic esters, particularly pinacol esters, are generally stable, crystalline solids that can be easily purified by chromatography and are amenable to long-term storage.[9][8]

The key components of the reaction are:

-

Aryl Halide (Ar-X): The electrophilic partner. The reactivity generally follows the trend I > OTf > Br >> Cl.[1]

-

Boron Source: Typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[9][10]

-

Palladium Catalyst: A source of Pd(0), either directly or generated in situ from a Pd(II) precatalyst.

-

Ligand: Usually a phosphine ligand that stabilizes the palladium center and modulates its reactivity.

-

Base: A crucial component that facilitates the transmetalation step.

-

Solvent: Anhydrous organic solvents like dioxane, THF, or toluene are common.[9]

The Catalytic Cycle: A Mechanistic Deep Dive

The catalytic cycle of the Miyaura borylation is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent Pd(0) complex, forming a Pd(II) intermediate.[1][11] This step is often the rate-determining step of the overall reaction.

-

Transmetalation: The halide on the Pd(II) complex is then exchanged for a boryl group from the diboron reagent. This step is facilitated by the base, which is believed to activate the palladium complex, making it more susceptible to transmetalation.[6][8] The high oxophilicity of boron is a significant driving force for this step.[8]

-

Reductive Elimination: The final step is the reductive elimination of the arylboronic ester from the Pd(II) complex, which regenerates the active Pd(0) catalyst and completes the cycle.[11]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Diverse Biological Potential of Hydrazinecarbonyl Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The hydrazinecarbonyl scaffold, and its closely related hydrazide-hydrazone derivatives, represent a versatile and privileged structure in medicinal chemistry. Possessing a unique combination of structural flexibility and hydrogen bonding capabilities, these compounds have demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of hydrazinecarbonyl compounds across key therapeutic areas, including epilepsy, infectious diseases, depression, and oncology. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Hydrazinecarbonyl Moiety - A Gateway to Diverse Bioactivities

Hydrazinecarbonyl compounds, characterized by the presence of a -C(=O)NHNH- functional group, and their widely studied hydrazone derivatives (-C(=O)NHN=CH-), have emerged as a focal point in the quest for novel therapeutic agents. The inherent structural features of the hydrazone linker, including its ability to act as a hydrogen bond donor and acceptor, and its capacity for tautomerization, contribute to its promiscuous yet often potent interactions with a variety of biological targets.[1][2][3] This guide will delve into the significant biological activities exhibited by this class of compounds, providing both foundational knowledge and practical insights for researchers in the field.

Synthesis of Hydrazinecarbonyl Compounds: A Practical Approach

The synthesis of hydrazide-hydrazone derivatives is typically a straightforward and efficient process, making this scaffold attractive for the generation of compound libraries for high-throughput screening.[4][5]

General Synthesis of Hydrazide-Hydrazones

The most common method for synthesizing hydrazide-hydrazones involves the condensation reaction between a hydrazide and an aldehyde or ketone. This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and is typically carried out in a refluxing alcoholic solvent.[4][6]

Caption: General workflow for the synthesis of hydrazide-hydrazones.

Detailed Experimental Protocol: Synthesis of a Bioactive Isonicotinoyl Hydrazone Derivative

This protocol provides a step-by-step method for the synthesis of a representative isonicotinoyl hydrazone, a class of compounds known for their diverse biological activities, including antimycobacterial properties.[7][8][9]

Objective: To synthesize (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve isonicotinic acid hydrazide (1.37 g, 10 mmol) in 30 mL of ethanol with gentle heating and stirring.

-

To this solution, add 4-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol).

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7][10]

Anticonvulsant Activity: A Promising Avenue for Epilepsy Treatment

Epilepsy is a chronic neurological disorder affecting millions worldwide.[11] Hydrazone derivatives have emerged as a promising class of anticonvulsant agents, with many compounds exhibiting significant activity in preclinical models.[12][13][14]

Mechanism of Action

The precise mechanism of anticonvulsant action for many hydrazone derivatives is still under investigation, but several hypotheses have been proposed. One prominent theory is the modulation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can suppress neuronal hyperexcitability associated with seizures. Some hydrazones are thought to act as GABA receptor agonists or to inhibit the enzyme GABA transaminase (GABA-T), which is responsible for GABA degradation, thereby increasing synaptic GABA levels.[15]

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that contribute to the anticonvulsant activity of hydrazones:

-

Aryl Moiety: The presence of an aromatic ring is often crucial for activity. Substituents on this ring, such as halogens (e.g., chloro, bromo) or methoxy groups, can significantly influence potency.[14]

-

Hydrazone Linker: The -CO-NH-N=CH- pharmacophore is considered essential for anticonvulsant activity.

-

Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross the blood-brain barrier and reach its target in the CNS.

Example: In a series of 4-thiazolidinone derivatives, it was found that compounds with electron-withdrawing groups at the 2 and 4 positions of the phenyl ring exhibited enhanced anticonvulsant activity in the Maximal Electroshock (MES) test.[14]

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically assessed using well-established animal models of seizures.

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[16][17][18]

Protocol:

-

Animal Preparation: Use male albino mice (20-25 g).

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Seizure Induction: At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[15]

The scPTZ test is used to identify compounds that can prevent clonic seizures and is considered a model for absence seizures.[16][19][20][21]

Protocol:

-

Animal Preparation: Use male albino mice (20-25 g).

-

Drug Administration: Administer the test compound (i.p. or p.o.) at various doses, with a control group receiving the vehicle.

-

Chemoconvulsant Administration: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

-

Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

-

Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.[15]

Quantitative Data: Anticonvulsant Activity of Hydrazone Derivatives

| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| 6k | 54.31 | 92.01 | [15] |

| 6r | 46.05 | 83.90 | [15] |

| Ameltolide | 1.4 (oral) | - | [22] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Hydrazinecarbonyl compounds, particularly hydrazones, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[23][24][25]

Mechanism of Action

The antimicrobial mechanism of hydrazones can be multifaceted. Some derivatives are known to inhibit essential microbial enzymes. For instance, certain hydrazones have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[24] Others may disrupt the microbial cell wall or membrane integrity.

A notable example is isoniazid , a cornerstone drug for tuberculosis treatment. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9]

Structure-Activity Relationship (SAR)

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan, thiophene, or pyridine, into the hydrazone structure often enhances antimicrobial activity.[4][15][26]

-

Nitro Group: The presence of a nitro group, particularly on a furan or thiophene ring, is a common feature in many potent antimicrobial hydrazones.[17]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the aryl ring can significantly impact activity. Electron-withdrawing groups are often associated with increased potency.[25]

Example: In a series of furan-based hydrazones, a compound bearing a 3-nitrophenyl moiety was identified as the most potent antifungal agent against several fungal species.[15]

Experimental Evaluation of Antimicrobial Activity

The in vitro antimicrobial activity of novel compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[27]

Quantitative Data: Antimicrobial Activity of Hydrazone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Analogue 1 | Staphylococcus aureus | 0.98 | [27] |

| Analogue 2 | Staphylococcus epidermidis | 0.24 | [27] |

| Compound 15 | Staphylococcus aureus | 1.95-7.81 | [24] |

| Compound 19 | Escherichia coli | 12.5 | [24] |

| Compound 19 | Staphylococcus aureus | 6.25 | [24] |

| Compound 28 | Staphylococcus spp. | 1.95 | [25] |

| Compound 3b | Gram-positive bacteria | 7.8–250 | [3] |

| Compound 4a | Mycobacterium tuberculosis | 3.1–12.5 | [3] |

| Compound 5f | E. coli and K. pneumoniae | 2.5 | [11] |

Antidepressant Activity: A Historical and Mechanistic Perspective

The discovery of the antidepressant properties of iproniazid, a hydrazine derivative, in the 1950s revolutionized the treatment of depression and led to the development of the monoamine oxidase inhibitors (MAOIs).[19][20][28]

Mechanism of Action: Monoamine Oxidase Inhibition

Hydrazine-based antidepressants exert their therapeutic effect by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[23][29] By inhibiting MAO, these drugs increase the synaptic concentrations of these neurotransmitters, leading to enhanced neurotransmission and an alleviation of depressive symptoms.[28]

Caption: Mechanism of action of iproniazid as a monoamine oxidase inhibitor.

Anticancer Activity: A Multifaceted Approach to Cancer Therapy

Hydrazinecarbonyl compounds have demonstrated significant potential as anticancer agents, with a variety of derivatives exhibiting potent cytotoxicity against numerous cancer cell lines.[1][30][31][32] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2][22][33][34][35]

Mechanisms of Anticancer Action

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many hydrazone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[36][37][38][39] This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[31]

Caption: Simplified intrinsic apoptosis pathway induced by some hydrazone derivatives.

Cancer is characterized by uncontrolled cell proliferation. Some hydrazone derivatives can halt the cell cycle at specific checkpoints, such as the G2/M or G0/G1 phase, thereby preventing cancer cells from dividing.[27][35][36] This can be achieved by modulating the activity of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[22][35]

Hydrazones have been found to inhibit a variety of enzymes that are crucial for cancer cell survival and proliferation. These include:

-

Tubulin: Some hydrazones inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[25][40][41][42]

-

Tyrosine Kinases: Epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that are often overexpressed in cancer. Certain hydrazones have been shown to inhibit these kinases.[43]

-

Other Enzymes: Other targets include cyclooxygenase-2 (COX-2) and carbonic anhydrases.[18][43]

Structure-Activity Relationship (SAR)

-

Quinoline Moiety: The incorporation of a quinoline ring system has been shown to be a successful strategy for developing potent anticancer hydrazones.[2][16][22][33]

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings significantly influence cytotoxic activity. Electron-withdrawing groups can enhance potency.

-

Metal Complexation: The formation of metal complexes with hydrazones can in some cases dramatically increase their anticancer activity.

Experimental Evaluation of Anticancer Activity

The in vitro anticancer activity of new compounds is commonly assessed using the MTT assay.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][8][26][43][44]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated.[26]

Quantitative Data: Anticancer Activity of Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7a-e (series) | MCF-7 (Breast) | 7.52 - 25.41 | [1][32][40] |

| 7a-e (series) | PC-3 (Prostate) | 10.19 - 57.33 | [1][32][40] |

| 3c | A549 (Lung) | <9 | [36] |

| 3b | MCF-7 (Breast) | 7.016 | [22] |

| 3c | MCF-7 (Breast) | 7.05 | [22] |

| 18j | NCI 60 panel | 0.33 - 4.87 | [2] |

| Compound 8 | HeLa (Cervical) | 34.38 | [13] |

| Compound 11 | MCF-7 (Breast) | 26.84 | [13] |

| Compound 1d | hCA I (enzyme) | 0.133 | [18] |

| Compound 1l | hCA II (enzyme) | 3.244 | [18] |

Conclusion and Future Perspectives

The hydrazinecarbonyl scaffold has proven to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. The diverse range of biological activities, coupled with the synthetic tractability of these molecules, ensures their continued relevance in medicinal chemistry. Future research in this area will likely focus on the optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of the precise molecular targets and mechanisms of action for many of these compounds will be crucial for their rational design and development into next-generation therapeutics. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of hydrazinecarbonyl compounds.

References

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (URL: [Link])

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (URL: [Link])

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (URL: [Link])

-

Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (URL: [Link])

-

A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. (URL: [Link])

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (URL: [Link])

-

Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. (URL: [Link])

-

Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (URL: [Link])

-

Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. (URL: [Link])

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (URL: [Link])

-

Biological Activities of Hydrazone Derivatives. (URL: [Link])

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (URL: [Link])

-

A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. (URL: [Link])

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (URL: [Link])

-

Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (URL: [Link])

-

Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. (URL: [Link])

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (URL: [Link])

-

New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. (URL: [Link])

-

N-acylhydrazone derivative modulates cell cycle regulators promoting mitosis arrest and apoptosis in estrogen positive MCF-7 breast cancer cells. (URL: [Link])

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (URL: [Link])

-

A review of hydrazide-hydrazone metal complexes' antitumor potential. (URL: [Link])

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (URL: [Link])

-

Cumhuriyet Science Journal. (URL: [Link])

-

Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (URL: [Link])

-

Monoamine Oxidase Inhibitors: A Modern Guide to an Unrequited Class of Antidepressants. (URL: [Link])

-

1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies. (URL: [Link])

-

Iproniazid. (URL: [Link])

-